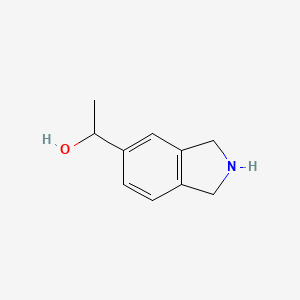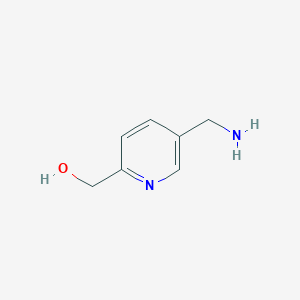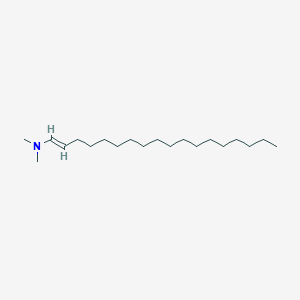
4-methoxy-1,1-dimethyl-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-1,1-dimethyl-1H-isoindole is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their potential biological activities. The compound features a methoxy group at the 4-position and two methyl groups at the 1-position, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1,1-dimethyl-1H-isoindole can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 1,1-dimethylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the isoindole ring system. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-1,1-dimethyl-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding isoindole-1,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Isoindole-1,3-diones.
Reduction: Reduced isoindole derivatives.
Substitution: Halogenated isoindole derivatives.
Applications De Recherche Scientifique
4-methoxy-1,1-dimethyl-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-methoxy-1,1-dimethyl-1H-isoindole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxy-1H-isoindole: Lacks the two methyl groups at the 1-position, resulting in different chemical properties.
1,1-dimethyl-1H-isoindole: Lacks the methoxy group at the 4-position, affecting its reactivity and biological activity.
4-methoxy-1H-indole: Similar structure but with an indole ring system instead of isoindole, leading to different chemical behavior.
Uniqueness
4-methoxy-1,1-dimethyl-1H-isoindole is unique due to the presence of both the methoxy group and the two methyl groups, which influence its chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
4-methoxy-1,1-dimethylisoindole |
InChI |
InChI=1S/C11H13NO/c1-11(2)9-5-4-6-10(13-3)8(9)7-12-11/h4-7H,1-3H3 |
Clé InChI |
OTNSISQRAXHQBY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=N1)C(=CC=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


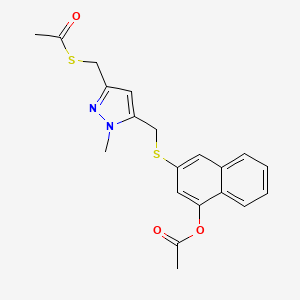
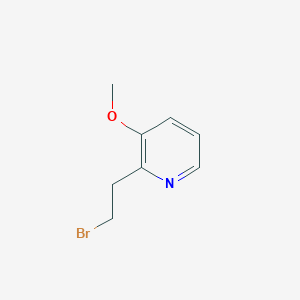
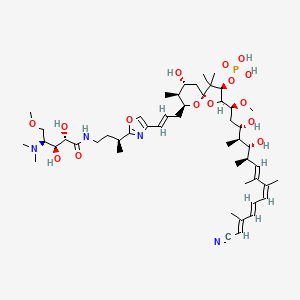
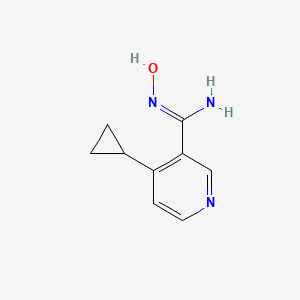
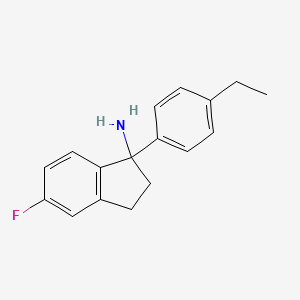
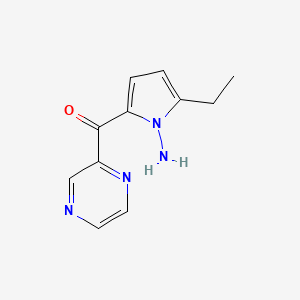
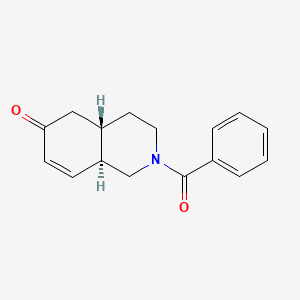
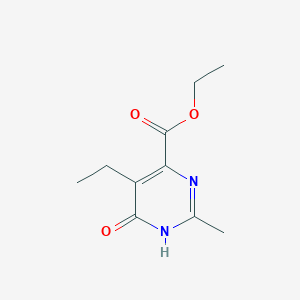
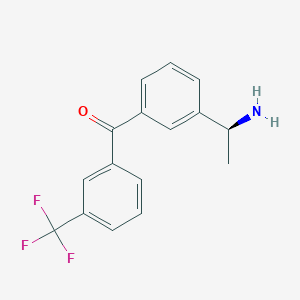
![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
